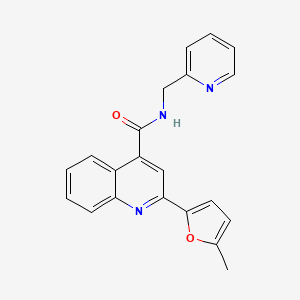

2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Description

2-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (Compound 11, CAS: Not explicitly provided) is a quinoline-4-carboxamide derivative featuring a 5-methylfuran substituent at the quinoline C2 position and a pyridin-2-ylmethyl group on the amide nitrogen. It was synthesized via coupling of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid with pyridin-2-ylmethanamine using CDI (1,1'-carbonyldiimidazole) in CH₂Cl₂, yielding a product confirmed by ¹H NMR and purified by trituration with hot diethyl ether .

Properties

Molecular Formula |

C21H17N3O2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C21H17N3O2/c1-14-9-10-20(26-14)19-12-17(16-7-2-3-8-18(16)24-19)21(25)23-13-15-6-4-5-11-22-15/h2-12H,13H2,1H3,(H,23,25) |

InChI Key |

HUZSPEBHQXIMRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |

Origin of Product |

United States |

Biological Activity

2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a quinoline core, a furan ring, and a pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2O3 |

| Molar Mass | 372.42 g/mol |

| Density | 1.317 g/cm³ |

| Boiling Point | 606.7 °C (predicted) |

| pKa | 12.86 (predicted) |

The synthesis of this compound typically involves multi-step organic reactions, including esterification, amidation, and coupling reactions to introduce the furan and pyridine groups. The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown that substituted quinoline derivatives can inhibit the growth of various mycobacterial species, including Mycobacterium tuberculosis .

Anticancer Activity

Preliminary investigations into the anticancer potential of quinoline derivatives suggest that they may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines .

Case Studies

- Inhibition of Mycobacterial Growth : A study demonstrated that certain quinoline derivatives showed higher activity against M. tuberculosis compared to established drugs like isoniazid. This indicates a promising avenue for developing new antimycobacterial agents .

- Anticancer Screening : In vitro studies have shown that related compounds can induce apoptosis in cancer cells, suggesting that 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide may also possess similar properties .

- Mechanistic Insights : Research has indicated that these compounds may affect the mitochondrial pathway of apoptosis, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can be compared with other quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | Moderate | Promising |

| N-Cycloheptylquinoline-2-carboxamide | High | Moderate |

| N-cyclohexylquinoline-2-carboxamide | High | Low |

Scientific Research Applications

Antimalarial Activity

A significant area of research for quinoline derivatives, including 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide , is their antimalarial properties. The compound has been studied for its efficacy against Plasmodium falciparum, the causative agent of malaria.

- Mechanism of Action : The compound exhibits a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite. This mechanism distinguishes it from other antimalarial drugs, potentially reducing cross-resistance issues associated with existing therapies .

- In Vivo Efficacy : Research indicates that this compound demonstrates potent in vivo efficacy in murine models of malaria, with effective doses showing significant reductions in parasitemia levels . The compound's pharmacokinetic profile has been optimized to enhance oral bioavailability and stability, making it a candidate for further development.

- Stage-Specific Activity : The compound has shown activity against multiple life-cycle stages of the malaria parasite, including gametocytes, which are responsible for transmission to mosquitoes. This property is crucial for malaria control strategies aimed at breaking transmission cycles .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to optimize the pharmacological profile of quinoline derivatives. Modifications to the substituents on the quinoline ring have been correlated with changes in biological activity and selectivity against malaria parasites .

| Substituent | Activity Level | Comments |

|---|---|---|

| 5-Methylfuran | High | Enhances lipophilicity and bioactivity |

| Pyridine Group | Moderate | Contributes to receptor binding affinity |

Preclinical Development

In a preclinical study, compounds from the quinoline-4-carboxamide series were evaluated for their antimalarial properties. The lead compound exhibited low nanomolar activity against P. berghei in mouse models, demonstrating a favorable pharmacokinetic profile that supports its progression into clinical trials .

Comparative Studies

Comparative studies with other quinoline derivatives have highlighted the superior efficacy and selectivity of 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide over traditional antimalarials such as chloroquine and artemisinin derivatives. These studies emphasize its potential as a novel therapeutic agent capable of overcoming resistance issues faced by existing treatments .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Furan vs.

- Amide Substituents: Pyridin-2-ylmethyl (target compound) provides a hydrogen bond donor (N–H) and acceptor (pyridine N), favoring interactions with polar enzyme pockets. Benzodioxolylmethyl (544666-60-6) adds a planar aromatic system, which may improve binding to hydrophobic enzyme regions .

Stability and Reactivity

- Unlike 2-oxo-N-(5-pyridin-4-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide (Compound 8 in ), which decomposes in organic solvents, the target compound’s 5-methylfuran and pyridylmethyl groups confer stability during storage .

- Bromo- and chloro-substituted analogs (e.g., 20 , 26 ) exhibit altered electronic profiles, affecting redox reactivities critical for ant parasitic activity .

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin derivatives with ketones under basic conditions. For this compound, the reaction proceeds as follows:

Reagents :

-

Isatin (1.0 equiv)

-

1-(5-Methylfuran-2-yl)ethanone (1.2 equiv)

-

Potassium hydroxide (3.0 equiv)

-

Ethanol/water (3:1 v/v)

Procedure :

-

Isatin and 1-(5-methylfuran-2-yl)ethanone are dissolved in a mixture of ethanol and water.

-

Potassium hydroxide is added, and the reaction is heated at 125°C under microwave irradiation for 30 minutes.

-

The mixture is acidified to pH 2–3 with hydrochloric acid, precipitating 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.

-

The product is isolated via filtration and purified by recrystallization from ethanol.

Key Data :

Amide Coupling with Pyridin-2-ylmethylamine

The carboxylic acid intermediate is converted to the target amide via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reagents :

-

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (1.0 equiv)

-

Pyridin-2-ylmethylamine (1.5 equiv)

-

EDC (1.2 equiv)

-

HOBt (1.2 equiv)

-

DMF (anhydrous)

-

Diisopropylethylamine (DIPEA, 2.0 equiv)

Procedure :

-

The carboxylic acid is dissolved in anhydrous DMF.

-

EDC and HOBt are added sequentially, followed by DIPEA and pyridin-2-ylmethylamine.

-

The reaction is stirred at room temperature for 12–16 hours.

-

The mixture is diluted with water, extracted with ethyl acetate, and concentrated.

-

The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 50–60% | |

| Reaction Time | 12–16 hours | |

| Chromatography Solvent | Hexane/EtOAc (7:3 → 1:1) |

Optimization and Reaction Conditions

Microwave vs. Conventional Heating

Comparative studies highlight the advantages of microwave irradiation in the Pfitzinger reaction:

| Condition | Yield (%) | Purity (%) | Reaction Time | Source |

|---|---|---|---|---|

| Microwave (125°C) | 72 | 98 | 30 minutes | |

| Conventional Reflux | 68 | 95 | 4 hours |

Microwave irradiation enhances reaction efficiency without compromising yield or purity.

Coupling Agent Screening

Alternative coupling agents were evaluated for the amidation step:

While HATU marginally improves yields, EDC/HOBt remains preferred due to cost-effectiveness and ease of removal during purification.

Analytical Data and Characterization

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity in optimized batches.

Challenges and Troubleshooting

Byproduct Formation

-

Issue : Residual carboxylic acid due to incomplete coupling.

-

Solution : Increase amine stoichiometry to 2.0 equiv and extend reaction time to 24 hours.

Q & A

Q. What are the optimal synthetic routes for 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, and how is purity validated?

- Methodological Answer : The compound can be synthesized via coupling reactions using activating agents like PyBOP and N-methylmorpholine (NMM) in DMF, as demonstrated for structurally similar quinoline-4-carboxamides. For example, oxidative steps involving NaIO₄ and RuO₂·H₂O in CCl₄/MeCN mixtures may be required to stabilize reactive intermediates . Purity validation typically employs HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) under gradient elution (5%→95% MeCN/H₂O with 0.1% TFA) . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H NMR (400–600 MHz) and ¹³C NMR (100–150 MHz) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) are standard for confirming the quinoline core, methylfuran, and pyridinylmethyl substituents. For example, the 5-methylfuran proton signals appear as distinct doublets (δ 6.1–6.3 ppm), while pyridinylmethyl groups show characteristic splitting patterns (δ 4.5–4.8 ppm) . IR spectroscopy can validate carbonyl stretching (1650–1700 cm⁻¹), and HRMS (ESI⁺) provides accurate mass confirmation (e.g., m/z calculated for C₂₃H₂₀N₃O₂: 394.1556) .

Advanced Research Questions

Q. How does the 5-methylfuran substituent influence oxidative stability under varying experimental conditions?

- Methodological Answer : The 5-methylfuran group is prone to oxidation, particularly under acidic or oxidizing conditions. Stability studies using NaIO₄/RuO₂·H₂O in CCl₄/MeCN have shown that prolonged exposure (16+ hours) leads to degradation, forming carboxylic acid derivatives (e.g., quinoline-2-carboxylic acid) . Researchers should monitor reactions via TLC or LC-MS and optimize reaction times to minimize decomposition. Storage in inert atmospheres (argon) at −20°C in anhydrous solvents (e.g., THF or DMF) is recommended .

Q. What computational methods predict the binding affinity of this compound to biological targets like enzymes or DNA?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) are used to model interactions with targets such as Plasmodium falciparum elongation factor 2 (PfEF2) or DNA topoisomerases. For example, docking studies on similar quinoline-4-carboxamides revealed hydrogen bonding between the carboxamide group and PfEF2 active-site residues (ΔG ≈ −8.5 kcal/mol) . Quantitative structure-activity relationship (QSAR) models incorporating logP, polar surface area, and steric parameters can further refine predictions .

Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., anticancer vs. antimicrobial effects)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time) or structural analogs with minor substituent differences. To address this:

- Perform dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., MCF-7 for cancer, HEK293T for toxicity) .

- Use isogenic strains to isolate target-specific effects (e.g., Mycobacterium tuberculosis H37Rv vs. ΔkatG mutants for antitubercular activity) .

- Compare pharmacokinetic profiles (e.g., plasma protein binding, metabolic stability in liver microsomes) to contextualize in vitro vs. in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.